N-(2-chlorophenyl)-2-[5-(3-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide
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Overview
Description
N~1~-(2-CHLOROPHENYL)-2-[5-(3-FLUOROPHENYL)-4,6-DIOXO-4,5,6,6A-TETRAHYDROPYRROLO[3,4-D][1,2,3]TRIAZOL-1(3AH)-YL]ACETAMIDE is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a complex structure with multiple functional groups, including chlorophenyl, fluorophenyl, and a pyrrolo[3,4-d][1,2,3]triazole core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-CHLOROPHENYL)-2-[5-(3-FLUOROPHENYL)-4,6-DIOXO-4,5,6,6A-TETRAHYDROPYRROLO[3,4-D][1,2,3]TRIAZOL-1(3AH)-YL]ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolo[3,4-d][1,2,3]triazole core, followed by the introduction of the chlorophenyl and fluorophenyl groups through substitution reactions. Common reagents used in these steps include halogenated aromatic compounds, amines, and various catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2-CHLOROPHENYL)-2-[5-(3-FLUOROPHENYL)-4,6-DIOXO-4,5,6,6A-TETRAHYDROPYRROLO[3,4-D][1,2,3]TRIAZOL-1(3AH)-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and other reactive sites.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or acyl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Exploring its use as a pharmaceutical agent or drug candidate.
Mechanism of Action
The mechanism of action of N1-(2-CHLOROPHENYL)-2-[5-(3-FLUOROPHENYL)-4,6-DIOXO-4,5,6,6A-TETRAHYDROPYRROLO[3,4-D][1,2,3]TRIAZOL-1(3AH)-YL]ACETAMIDE would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies involving molecular docking, biochemical assays, and cellular experiments would be necessary to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N1-(2-CHLOROPHENYL)-2-[5-(3-FLUOROPHENYL)-4,6-DIOXO-4,5,6,6A-TETRAHYDROPYRROLO[3,4-D][1,2,3]TRIAZOL-1(3AH)-YL]ACETAMIDE include other heterocyclic compounds with similar structural motifs, such as:
- N~1~-(2-chlorophenyl)-2-(5-phenyl-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3ah)-yl)acetamide
- N~1~-(2-chlorophenyl)-2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3ah)-yl)acetamide
Uniqueness
The uniqueness of N1-(2-CHLOROPHENYL)-2-[5-(3-FLUOROPHENYL)-4,6-DIOXO-4,5,6,6A-TETRAHYDROPYRROLO[3,4-D][1,2,3]TRIAZOL-1(3AH)-YL]ACETAMIDE lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C18H13ClFN5O3 |
---|---|
Molecular Weight |
401.8 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2-[5-(3-fluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide |
InChI |
InChI=1S/C18H13ClFN5O3/c19-12-6-1-2-7-13(12)21-14(26)9-24-16-15(22-23-24)17(27)25(18(16)28)11-5-3-4-10(20)8-11/h1-8,15-16H,9H2,(H,21,26) |
InChI Key |
GWNWEJPOMYQWGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=CC=C4)F)N=N2)Cl |
Origin of Product |
United States |
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